3-(2-cyclopentylethyl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-(2-cyclopentylethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c11-10-7-9(12-13-10)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H3,11,12,13) |
InChI Key |
DHLRGSIEWXRIFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=CC(=NN2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 2 Cyclopentylethyl 1h Pyrazol 5 Amine
Retrosynthetic Analysis of 3-(2-cyclopentylethyl)-1H-pyrazol-5-amine
A retrosynthetic analysis of the target molecule, this compound, logically commences by disconnecting the pyrazole (B372694) ring itself. The most common and direct approach for synthesizing 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine (B178648). nih.gov This leads to the identification of two primary synthons: hydrazine and the key intermediate, 4-cyclopentyl-3-oxobutanenitrile.
Further disconnection of 4-cyclopentyl-3-oxobutanenitrile reveals several potential synthetic routes. A standard disconnection across the C3-C4 bond points to a Claisen-type condensation between an ester, such as ethyl acetate, and cyclopentylacetonitrile. Alternatively, disconnecting the C2-C3 bond suggests a reaction between a cyclopentylethyl Grignard reagent and a cyanoacetylating agent. A third possibility involves the condensation of cyclopentylethyl methyl ketone with a cyanating agent. This multi-pronged retrosynthetic blueprint provides a flexible framework for the strategic synthesis of the target compound.
Classical and Contemporary Synthetic Routes for 5-Aminopyrazoles
The synthesis of the 5-aminopyrazole core is a well-established field in heterocyclic chemistry, with several robust methods available.
Cyclocondensation Approaches
The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative. nih.gov This reaction proceeds through a two-step mechanism. Initially, the hydrazine undergoes a nucleophilic attack on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization. nih.gov
This method is highly efficient for a wide range of substrates. For instance, reacting β-ketonitriles with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) often provides high yields of the corresponding 3-substituted-1H-pyrazol-5-amines. The reaction conditions can be varied, including the use of microwave irradiation to accelerate the reaction and improve yields, offering a rapid and efficient entry to the pyrazole core. cardiff.ac.uk
Table 1: Examples of Cyclocondensation Reactions for 5-Aminopyrazole Synthesis
| β-Ketonitrile Precursor | Hydrazine Source | Product | Reference |
|---|---|---|---|
| Benzoylacetonitrile | Hydrazine hydrate | 3-Phenyl-1H-pyrazol-5-amine | nih.gov |
| α-Cyanoacetophenone | Aryl hydrazines | 5-Amino-3-aryl-1-aryl-pyrazoles | nih.gov |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. wikipedia.org Several MCRs have been developed for the synthesis of pyrazole derivatives, including 5-aminopyrazoles. These reactions often involve the combination of three or more starting materials to construct the heterocyclic ring system. wikipedia.orgchem-station.com
For example, a three-component reaction involving an aldehyde, a β-ketonitrile, and hydrazine can lead to the formation of polysubstituted pyrazoles. lscollege.ac.in The specific outcome and regioselectivity of these reactions can be influenced by the nature of the reactants and the reaction conditions. wikipedia.org The nucleophilicity of the different positions within the 5-aminopyrazole intermediate plays a crucial role in determining the final product structure in subsequent transformations. wikipedia.org While direct MCRs to form this compound are not explicitly detailed, the principles can be applied by selecting appropriate starting materials that incorporate the cyclopentylethyl moiety.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers sophisticated methods for the formation of C-C and C-N bonds, which are integral to the synthesis of complex pyrazole structures. Palladium- and copper-based catalysts are frequently used. chem-station.comwikipedia.org For instance, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be employed to construct pyrazolo[3,4-b]pyridine systems from 5-aminopyrazoles and β-halovinyl aldehydes. chem-station.com
Direct Amination Methodologies
Direct amination refers to the introduction of an amino group onto a molecule. In the context of pyrazole synthesis, this can involve several strategies. One approach is the electrophilic amination of primary amines to generate hydrazine precursors in situ. masterorganicchemistry.com For example, a one-pot synthesis of 1,3,5-trisubstituted pyrazoles can be achieved from a primary amine, which is first aminated using an oxaziridine (B8769555) reagent to form a hydrazine intermediate, followed by condensation with a 1,3-diketone. masterorganicchemistry.com
Alternatively, direct amination of an activated pyrazole ring can be considered, although this is less common for the synthesis of 5-aminopyrazoles where the amine is typically incorporated during cyclization. Copper-catalyzed direct α-amination of acylpyrazoles has been demonstrated, showcasing the possibility of C-N bond formation on a pyrazole-containing substrate. nih.gov This method, however, targets the α-position of an acyl group attached to the pyrazole, rather than the ring itself.
Specific Approaches for Incorporating the Cyclopentylethyl Moiety
The synthesis of the target molecule hinges on the successful preparation of the key intermediate, 4-cyclopentyl-3-oxobutanenitrile. Several established synthetic methods can be adapted for this purpose.
A highly effective method for synthesizing β-ketonitriles is the condensation of an ester with a nitrile. In this case, cyclopentylacetonitrile would be deprotonated with a strong base, such as sodium ethoxide or potassium tert-butoxide, to form a nucleophilic carbanion. This carbanion would then attack an acylating agent like ethyl acetate, followed by an acidic workup to yield 4-cyclopentyl-3-oxobutanenitrile. Microwave-assisted synthesis has been shown to be effective for this type of transformation.
Another powerful strategy involves the use of Grignard reagents. wikipedia.orgmasterorganicchemistry.com A cyclopentylethyl magnesium halide (Grignard reagent) can be prepared from the corresponding cyclopentylethyl halide and magnesium metal. wikipedia.org This nucleophilic reagent can then be reacted with a suitable electrophile containing a cyanomethyl group. The reaction of Grignard reagents with nitriles, followed by hydrolysis, is a classic method for ketone synthesis. masterorganicchemistry.comyoutube.com For example, reacting a Grignard reagent with cyanoacetonitrile could potentially lead to the desired β-ketonitrile after careful control of the reaction conditions and workup.
The Thorpe-Ziegler reaction is another relevant transformation, describing the base-catalyzed self-condensation of aliphatic nitriles to form enamines, which can be hydrolyzed to ketones. wikipedia.orgchem-station.combuchler-gmbh.com While the intramolecular version is more common for forming cyclic ketones, the principles of the intermolecular Thorpe reaction can be applied to the condensation of two different nitriles. wikipedia.org
Table 2: Potential Synthetic Routes to 4-Cyclopentyl-3-oxobutanenitrile
| Route | Reactant 1 | Reactant 2 | Key Transformation | Reference Principle |
|---|---|---|---|---|
| 1 | Cyclopentylacetonitrile | Ethyl acetate | Base-mediated condensation | |
| 2 | Cyclopentylethyl magnesium bromide | Cyanoacetic acid derivative | Grignard addition | masterorganicchemistry.comyoutube.com |
| 3 | Cyclopentylethyl methyl ketone | Cyanating agent (e.g., Me3SiCN) | α-Cyanation of ketone | researchgate.net |
Once 4-cyclopentyl-3-oxobutanenitrile is synthesized, its condensation with hydrazine hydrate under standard conditions would yield the final product, this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Cyclopentyl-3-oxobutanenitrile |
| Cyclopentylacetonitrile |
| Ethyl acetate |
| Cyclopentylethyl magnesium bromide |
| Cyclopentylethyl methyl ketone |
| Hydrazine |
| Hydrazine hydrate |
| β-Ketonitrile |
| 5-Aminopyrazole |
| Benzoylacetonitrile |
| 3-Phenyl-1H-pyrazol-5-amine |
| α-Cyanoacetophenone |
| 5-Amino-3-aryl-1-aryl-pyrazoles |
| 4-Cyano-3-oxotetrahydrothiophene |
| 2-Alkyl/Aryl-3-aminothieno[3,4-c]pyrazoles |
| Pyrazolo[3,4-b]pyridine |
| β-Halovinyl aldehyde |
| N-tosylhydrazone |
| Acylpyrazole |
| Oxaziridine |
| 1,3-Diketone |
| Cyanoacetic acid |
| Sodium ethoxide |
| Potassium tert-butoxide |
Functionalization and Derivatization Strategies for this compound
The reactivity of this compound is characterized by the distinct chemical nature of its constituent parts: the aromatic pyrazole core, the nucleophilic amino group, and the aliphatic cyclopentylethyl side chain. Each of these components can be selectively targeted to introduce a wide array of functional groups, thereby modulating the physicochemical and biological properties of the parent molecule.
Modifications at the Pyrazole Nitrogen Atoms (N1, N2)
The pyrazole ring of this compound contains two nitrogen atoms, both of which are, in principle, susceptible to electrophilic attack. The regioselectivity of these reactions is influenced by steric hindrance from the adjacent 3-cyclopentylethyl group and the electronic effects of the 5-amino substituent.
N-Alkylation: The introduction of alkyl groups onto the pyrazole nitrogen can be achieved using various alkylating agents. Direct alkylation of secondary amines with alkyl halides is a common method for the synthesis of tertiary amines. researchgate.net This reaction proceeds via a nucleophilic substitution mechanism. However, in the case of 3-alkyl-1H-pyrazol-5-amines, the reaction can lead to a mixture of N1 and N2 isomers, with the product distribution being dependent on the reaction conditions and the nature of the alkylating agent. wikipedia.org For instance, the use of a base such as Huenig's base (N,N-diisopropylethylamine) in acetonitrile (B52724) has been shown to be effective for the direct N-alkylation of secondary amines with alkyl halides, minimizing the formation of quaternary ammonium (B1175870) salts. researchgate.net
N-Acylation: The pyrazole nitrogens can also undergo acylation with acid chlorides or anhydrides. This reaction typically occurs under basic conditions to neutralize the acid generated. testbook.com The resulting N-acylpyrazoles are generally stable compounds. The choice of the acylating agent allows for the introduction of a wide variety of carbonyl-containing functionalities, including acetyl, benzoyl, and other substituted acyl groups.
N-Sulfonylation: Similar to acylation, sulfonylation of the pyrazole nitrogen can be accomplished using sulfonyl chlorides in the presence of a base. This reaction leads to the formation of stable N-sulfonylated pyrazole derivatives. The Hinsberg test, which uses a sulfonyl chloride to differentiate between primary, secondary, and tertiary amines, is a classic example of this type of reaction. libretexts.org
Table 1: Examples of N-Functionalization Reactions on Pyrazole Scaffolds
| Reaction Type | Reagent/Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide, Base | N-Alkylpyrazole | researchgate.netwikipedia.org |
| N-Acylation | Acid chloride, Base | N-Acylpyrazole | testbook.com |
| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonylpyrazole | libretexts.org |
Transformations of the 5-Amino Group
The 5-amino group of this compound is a primary nucleophilic center and a key handle for a wide range of chemical transformations.
Amide Bond Formation: The primary amino group readily reacts with acylating agents such as acid chlorides and acid anhydrides to form the corresponding amides. testbook.comdocbrown.info This reaction is typically carried out in the presence of a base to scavenge the generated acid. The resulting N-(3-(2-cyclopentylethyl)-1H-pyrazol-5-yl)amides are often stable, crystalline solids. The diversity of commercially available carboxylic acids allows for the synthesis of a vast library of amide derivatives.
Urea (B33335) and Thiourea (B124793) Formation: The reaction of the 5-amino group with isocyanates and isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. nih.govnih.govorganic-chemistry.org This reaction is generally high-yielding and proceeds under mild conditions. The resulting ureas and thioureas are valuable scaffolds in medicinal chemistry due to their ability to participate in hydrogen bonding interactions.
Reductive Amination: The 5-amino group can undergo reductive amination with aldehydes and ketones to furnish secondary or tertiary amines. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgrsc.org This one-pot reaction typically involves the formation of an intermediate imine or enamine, which is then reduced in situ by a reducing agent such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com
Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). nih.govnih.govlibretexts.org Aryl diazonium salts are generally more stable than their aliphatic counterparts due to resonance stabilization. libretexts.org These diazonium intermediates are highly versatile and can be subjected to a variety of subsequent reactions, including Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups, or coupling reactions with activated aromatic compounds to form azo dyes. nih.govresearchgate.net
Table 2: Key Transformations of the 5-Amino Group
| Reaction | Reagents | Product | Reference |
| Amide Formation | RCOCl, Base | RCONH-Pyrazole | testbook.comdocbrown.info |
| Urea Formation | R-N=C=O | RNHCONH-Pyrazole | nih.govnih.gov |
| Thiourea Formation | R-N=C=S | RNHCSNH-Pyrazole | nih.govorganic-chemistry.org |
| Reductive Amination | R'COR'', Reducing Agent | R'R''CHNH-Pyrazole | wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgrsc.org |
| Diazotization | NaNO₂, HCl | Pyrazole-N₂⁺Cl⁻ | nih.govnih.govlibretexts.org |
Side-Chain Modifications at the Cyclopentylethyl Moiety
The cyclopentylethyl side chain at the 3-position of the pyrazole ring is composed of saturated aliphatic C-H bonds, which are generally less reactive than the functional groups on the pyrazole core. However, under specific conditions, this moiety can be functionalized.
C-H Activation/Functionalization: Recent advances in catalysis have enabled the direct functionalization of unactivated C-H bonds. nih.govnih.govresearchgate.netresearchgate.net Palladium-catalyzed methods, for example, have been developed for the transannular γ-arylation of cycloalkane carboxylic acids. nih.govnih.govresearchgate.net While these methods have been demonstrated on various cycloalkanes, their application to a cyclopentylethyl group attached to a pyrazole would require specific investigation and optimization. Such a strategy could potentially allow for the introduction of aryl or other functional groups onto the cyclopentane (B165970) ring.
Halogenation: Halogenation of the alkyl side chain can be achieved under radical conditions. For example, N-bromosuccinimide (NBS) in the presence of a radical initiator can be used for the benzylic bromination of alkylbenzenes. While the ethyl linker in the cyclopentylethyl group does not have a benzylic position in the classical sense, the C-H bonds alpha to the pyrazole ring might exhibit enhanced reactivity towards radical halogenation.
It is important to note that the direct functionalization of the cyclopentylethyl side chain remains a challenging area of research and would likely require the development of novel synthetic methodologies.
Table 3: Potential Side-Chain Modification Strategies
| Reaction Type | Potential Reagents/Conditions | Potential Product | General Reference |
| Oxidation | Strong Oxidizing Agents (e.g., KMnO₄) | Carboxylic Acid Derivative | researchgate.net |
| C-H Arylation | Pd Catalyst, Ligand, Aryl Halide | Aryl-substituted Cyclopentylethyl Pyrazole | nih.govnih.govresearchgate.netresearchgate.net |
| Radical Halogenation | NBS, Radical Initiator | Halogenated Cyclopentylethyl Pyrazole | - |
Advanced Spectroscopic and Analytical Characterization of 3 2 Cyclopentylethyl 1h Pyrazol 5 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
For 3-(2-cyclopentylethyl)-1H-pyrazol-5-amine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring, the cyclopentyl group, and the ethyl bridge. The aromatic proton on the pyrazole ring would likely appear as a singlet in the downfield region. The protons of the ethyl chain would present as two triplets, and the cyclopentyl protons would exhibit complex multiplets. The amine (NH₂) and pyrazole NH protons would appear as broad singlets, and their chemical shifts could be influenced by the solvent and concentration.
In studies of related pyrazole derivatives, such as 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, both ¹H and ¹³C NMR were crucial for structural confirmation. uni.lu Similarly, the characterization of other substituted pyrazoles has heavily relied on these NMR techniques to establish the connectivity and substitution patterns of the heterocyclic core. nih.gov
Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound (Note: This table is predictive and based on analogous structures, not on experimental data for the specified compound.)
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Pyrazole-H | ~ 5.5 - 6.0 | ~ 95 - 105 |
| Pyrazole-NH | Variable (broad) | - |
| -NH₂ | Variable (broad) | - |
| -CH₂- (ethyl) | ~ 2.5 - 2.8 | ~ 30 - 35 |
| -CH₂- (ethyl) | ~ 1.6 - 1.9 | ~ 28 - 32 |
| Cyclopentyl-CH | ~ 1.8 - 2.1 | ~ 40 - 45 |
| Cyclopentyl-CH₂ | ~ 1.2 - 1.7 | ~ 25 - 30 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns.
For this compound (C₁₀H₁₇N₃), the high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak ([M+H]⁺) corresponding to its exact mass. This provides unambiguous confirmation of the molecular formula. The fragmentation pattern observed in the MS/MS spectrum would be characteristic of the molecule's structure, likely showing losses of the cyclopentyl and ethyl groups, as well as fragments corresponding to the stable pyrazole ring.
While experimental MS data for this compound is not available, predicted mass spectrometry data for similar compounds like 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine (C₉H₁₅N₃) shows an expected [M+H]⁺ peak at m/z 166.13388. nih.gov This type of analysis is routinely used in the characterization of novel pyrazole derivatives. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound (Note: This table is predictive and based on the compound's molecular formula, not on experimental data.)
| Ion | Predicted m/z | Description |
| [M]⁺ | 179.147 | Molecular Ion |
| [M+H]⁺ | 180.155 | Protonated Molecular Ion |
| [M+Na]⁺ | 202.137 | Sodium Adduct |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.
The IR spectrum of this compound would be expected to display characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the pyrazole NH would appear as prominent broad bands in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclopentyl and ethyl groups would be observed around 2850-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole ring would likely appear in the 1500-1650 cm⁻¹ region.
Studies on other 5-aminopyrazole derivatives have utilized Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of these key functional groups as part of their structural characterization. uni.lu The IR spectra of related pyrazoles, even in the gas phase, have been studied to understand their tautomeric forms and hydrogen bonding interactions. spectrabase.com
Table 3: Predicted IR Absorption Bands for this compound (Note: This table is predictive and based on known functional group absorption frequencies.)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Amine & Pyrazole) | 3200 - 3500 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=N, C=C (Pyrazole Ring) | 1500 - 1650 | Stretching |
| N-H (Amine) | 1580 - 1650 | Bending |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are particularly valuable for assessing the purity of synthesized compounds.
HPLC would be a standard method to determine the purity of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, would be developed. The compound would elute at a specific retention time, and the purity would be determined by the area percentage of the main peak relative to any impurity peaks detected by a UV detector.
UHPLC, which uses smaller particle size columns and higher pressures than HPLC, offers faster analysis times and improved resolution. A UHPLC method for this compound would provide a more sensitive assessment of its purity, capable of separating closely related impurities. The principles of separation would be similar to HPLC, but with significantly enhanced performance. For many modern pyrazole derivatives, liquid chromatography-mass spectrometry (LC/MS), which couples either HPLC or UHPLC with a mass spectrometer, is the preferred method for analysis as it provides both retention time and mass information simultaneously. uni.lu
Advanced Spectroscopic Methods for Elucidating Stereochemistry (if applicable)
The compound this compound does not possess any chiral centers in its core structure. Therefore, it is achiral and would not exhibit stereoisomerism that requires elucidation by advanced spectroscopic methods such as chiral chromatography or specialized NMR techniques like the Mosher's ester analysis. If derivatives of this compound were to be synthesized that introduce a chiral center, for instance, through substitution on the cyclopentyl or ethyl groups, then these advanced methods would become necessary to determine the absolute configuration of the resulting stereoisomers.
Computational and Theoretical Investigations of 3 2 Cyclopentylethyl 1h Pyrazol 5 Amine
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful techniques used to explore the dynamic behavior and conformational flexibility of molecules. For pyrazole (B372694) derivatives, these methods reveal how the molecule interacts with its environment and maintains stability, particularly within the active sites of biological targets. nih.gov
MD simulations performed on pyrazole derivatives targeting protein kinases, such as the Rearranged during Transfection (RET) kinase, have demonstrated the stability of the ligand-protein complex over time. nih.gov In these studies, the most active compounds of a pyrazole series were subjected to simulations to validate the docking poses and analyze the persistence of key interactions. nih.gov The simulations often reveal that crucial hydrogen bonds and hydrophobic interactions identified in initial docking studies are maintained, confirming a stable binding mode. nih.gov For a compound like 3-(2-cyclopentylethyl)-1H-pyrazol-5-amine, an MD simulation would likely show the cyclopentylethyl group exploring various conformations within a hydrophobic pocket of a target protein, while the pyrazole-amine core forms stable hydrogen bonds with key amino acid residues.
Table 1: Representative Parameters from Molecular Dynamics Simulations of Related Pyrazole Derivatives
| Parameter | Typical Finding for Pyrazole Derivatives | Relevance to this compound |
| RMSD (Root Mean Square Deviation) | Ligand RMSD values typically stabilize below 3 Å, indicating the stability of the binding pose within the protein's active site. nih.gov | A low and stable RMSD would suggest that the compound forms a stable complex with its target biomolecule. |
| RMSF (Root Mean Square Fluctuation) | Higher RMSF values are observed in flexible loop regions of the protein, while residues in the binding site interacting with the ligand show lower fluctuation. nih.gov | The cyclopentylethyl group might show higher flexibility compared to the pyrazole core, which would be anchored by specific interactions. |
| Hydrogen Bond Analysis | Key hydrogen bonds between the pyrazole NH, amine group, and protein backbone or side-chain residues are maintained for a high percentage of the simulation time. nih.gov | The 5-amino group and the pyrazole ring nitrogens are predicted to be key hydrogen bond donors and acceptors. |
| Binding Free Energy (MM/PBSA) | Favorable binding free energies are driven by significant contributions from van der Waals and electrostatic interactions. mdpi.com | The cyclopentylethyl group would contribute favorably through van der Waals interactions, while the polar pyrazole-amine moiety would contribute via electrostatic and hydrogen bonding interactions. |
This table is illustrative, based on findings for related pyrazole kinase inhibitors. nih.govmdpi.com
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov DFT studies on related pyrazole derivatives have been used to optimize molecular geometry, calculate vibrational frequencies, and analyze frontier molecular orbitals (HOMO and LUMO). nih.gov
For a molecule like 5-(4-fluorophenyl)-1H-pyrazol-3-amine, DFT calculations using the B3LYP/6-311+G(2d,p) level of theory have been used to determine the optimized molecular crystal structure, which was then compared with experimental X-ray diffraction data. Such studies on this compound would confirm its most stable three-dimensional conformation.
The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity. In pyrazole derivatives, the HOMO is often localized on the electron-rich pyrazole ring and amino substituents, while the LUMO may be distributed across the ring system. nih.govnih.gov Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential (red/yellow) around the pyrazole nitrogens and the amino group, indicating their role as hydrogen bond acceptors or sites of electrophilic attack.
Table 2: Predicted Quantum Chemical Properties for a Model Aminopyrazole
| Property | Description | Predicted Value/Observation for Related Pyrazoles |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Typically in the range of -5 to -6 eV. nih.gov |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Typically in the range of -1 to -2 eV. nih.gov |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A larger gap signifies lower reactivity and higher stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution. | Negative potential (nucleophilic sites) is expected over the pyrazole N2 atom and the exocyclic amino group. Positive potential (electrophilic sites) is expected on the N-H and C-H protons. nih.gov |
Values are illustrative, based on DFT studies of similar pyrazole structures like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. nih.gov
Prediction of Molecular Interactions and Binding Modes (e.g., molecular docking with target biomolecules)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com For pyrazole derivatives, docking studies have been instrumental in identifying key interactions that govern their biological activity, for instance as kinase inhibitors. nih.govnih.gov
In a typical docking study of a 3-substituted-5-aminopyrazole into a kinase active site, the aminopyrazole core acts as a "hinge-binder." The amino group at position C5 and the nitrogen at position N1 often form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region. nih.gov The substituent at the C3 position, which in this case is the 2-cyclopentylethyl group, typically extends into a hydrophobic pocket, contributing to binding affinity and selectivity through van der Waals interactions. uni.lu
For this compound, docking into a target like a cyclin-dependent kinase (CDK) or fibroblast growth factor receptor (FGFR) would likely show:
Hydrogen Bonding: The 5-amino group forming one or two hydrogen bonds with the hinge region of the kinase. nih.govnih.gov
Hydrophobic Interactions: The cyclopentylethyl side chain occupying a hydrophobic pocket, a common feature in kinase inhibitor binding. uni.lu
Additional Interactions: The pyrazole ring itself can participate in π-π stacking or π-cation interactions with aromatic or charged residues in the active site. sunway.edu.my
Table 3: Typical Binding Interactions for Aminopyrazole Scaffolds in Kinase Active Sites
| Interacting Ligand Group | Target Protein Residues | Type of Interaction | Reference |
| 5-Amino Group | Hinge Region (e.g., Cys, Met, Ala) | Hydrogen Bond (Donor) | nih.gov |
| Pyrazole N1-H | Hinge Region (e.g., Glu, Asp) | Hydrogen Bond (Donor) | nih.gov |
| Pyrazole Ring | Aromatic Residues (e.g., Phe, Tyr) | π-π Stacking | sunway.edu.my |
| C3-Substituent (Cyclopentylethyl) | Hydrophobic Pocket (e.g., Leu, Val, Ile) | van der Waals / Hydrophobic | uni.lu |
This table summarizes common interactions observed in docking studies of various pyrazole-based kinase inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Studies on Related Pyrazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized compounds. For pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to guide the design of more potent inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR). nih.govsigmaaldrich.com
A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), generates contour maps that highlight regions where certain physicochemical properties are favorable or unfavorable for activity. mdpi.com
Steric Fields: Green contours might indicate where bulky groups (like the cyclopentyl group) increase activity, while yellow contours show where they decrease it.
Electrostatic Fields: Blue contours could show where positive charges are favored, and red contours where negative charges are favored.
Hydrophobic and H-bond Fields: Other maps can indicate favorable regions for hydrophobic groups and hydrogen bond donors/acceptors.
For a series including this compound, a QSAR model would likely indicate that the bulky, hydrophobic cyclopentylethyl group at the C3 position contributes positively to activity, provided it fits well within the target's binding pocket. mdpi.com The model would also confirm the critical importance of the hydrogen-bonding aminopyrazole scaffold for maintaining the core interaction with the target. nih.gov
In Silico ADMET Profiling (excluding toxicity interpretation)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling uses computational models to predict the pharmacokinetic properties of a drug candidate. nih.gov For pyrazole derivatives, these predictions are crucial for early-stage assessment of their drug-likeness. mdpi.com Web-based tools and software are commonly used to calculate these properties.
For this compound, a typical ADMET profile would be generated based on its structure. Key predicted parameters would include:
Absorption: Parameters like human intestinal absorption (HIA), Caco-2 permeability, and adherence to Lipinski's Rule of Five are calculated. Many small molecule pyrazole derivatives show good predicted oral bioavailability. mdpi.com
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding. The lipophilicity of the cyclopentylethyl group might influence these properties.
Metabolism: The model would predict its susceptibility to metabolism by cytochrome P450 (CYP) enzymes. The pyrazole ring and alkyl side chains are potential sites of metabolic transformation. uni.lu
Excretion: Properties like the total clearance of the drug from the body are estimated.
Table 4: Representative In Silico ADMET Predictions for a Molecule with the Structure of this compound
| ADMET Parameter | Predicted Property/Value | Significance |
| Molecular Weight | ~193.28 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Octanol/Water Partition Coeff.) | ~2.0-2.5 | Indicates moderate lipophilicity, favorable for absorption. |
| Hydrogen Bond Donors | 2 (pyrazole NH, amine NH2) | Complies with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 2 (pyrazole N, amine N) | Complies with Lipinski's Rule (≤10) |
| Human Intestinal Absorption (HIA) | High | Suggests good potential for oral absorption. |
| Blood-Brain Barrier (BBB) Penetration | Likely to be a non-penetrant | Many kinase inhibitors are designed to have low CNS exposure. |
| CYP2D6/CYP3A4 Inhibition | Predicted to be a non-inhibitor | Low potential for drug-drug interactions via these major pathways. uni.lu |
These values are estimations based on typical predictions for similar small heterocyclic molecules and may vary depending on the algorithm used.
Future Perspectives and Emerging Research Avenues for 3 2 Cyclopentylethyl 1h Pyrazol 5 Amine
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The traditional synthesis of pyrazoles, such as the Knorr cyclocondensation, often involves harsh reaction conditions and can lead to mixtures of regioisomers, complicating purification. nih.govnih.gov The future of synthesizing 3-(2-cyclopentylethyl)-1H-pyrazol-5-amine and its analogs lies in the adoption of modern, efficient, and sustainable methods.
Green chemistry principles are increasingly being applied to heterocycle synthesis. mdpi.com This includes the use of water as a solvent, nano-particle catalysis, and multicomponent reactions (MCRs). mdpi.commdpi.compreprints.org MCRs, which combine three or more reactants in a single step, are particularly attractive for their atom economy and ability to rapidly generate molecular diversity. mdpi.com For instance, a one-pot, three-component reaction could conceivably be developed to construct the substituted pyrazole (B372694) core of the target molecule with high regioselectivity and yield. organic-chemistry.org
Below is a hypothetical comparison of a classical versus a modern synthetic approach for a pyrazole derivative, illustrating the potential for improvement.
| Parameter | Classical Method (e.g., Knorr Condensation) | Proposed Green Multicomponent Reaction |
| Solvent | Ethanol (B145695), Acetic Acid | Water or PEG-400 mdpi.com |
| Catalyst | Strong Acid/Base | Nano-ZnO mdpi.com or Iodine mdpi.com |
| Reaction Time | 12-24 hours | 1-4 hours mdpi.commdpi.com |
| Workup | Solvent extraction, column chromatography | Filtration, simple washing preprints.org |
| Yield | Moderate | High to Excellent nih.gov |
| Sustainability | Low | High |
This table presents a generalized comparison based on reported methodologies for pyrazole synthesis and does not represent experimentally verified data for this compound.
Future research will likely focus on developing catalytic, highly regioselective methods that minimize waste and energy consumption, making the synthesis of this compound and its derivatives more economically and environmentally viable. mdpi.com
Advanced Computational Design and Optimization for Targeted Research
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly accelerating the discovery of lead compounds and optimizing their pharmacological profiles. eurasianjournals.comnih.gov For pyrazole derivatives, which are well-known as kinase inhibitors, computational methods are pivotal for achieving high potency and selectivity. hilarispublisher.comnih.gov
The future development of this compound will heavily rely on in silico techniques. eurasianjournals.com These include:
Molecular Docking: To predict the binding modes of the compound and its designed analogs within the active site of various biological targets, such as protein kinases. hilarispublisher.comnih.gov This provides insights into key interactions that confer affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of pyrazole derivatives with their biological activity. nih.govnih.gov These models serve as a predictive framework to guide the design of new, more potent analogs. hilarispublisher.com
Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior and conformational stability of the ligand-protein complex over time, validating the binding mode predicted by docking and providing a more accurate estimation of binding free energy. eurasianjournals.comnih.govnih.gov
A hypothetical workflow could involve using the this compound scaffold as a starting point to design a library of virtual derivatives. These would then be screened in silico against a panel of cancer-related kinases to identify candidates with the best predicted affinity and selectivity profile.
| Derivative | Modification | Target Kinase | Predicted Docking Score (kcal/mol) | Key Predicted Interaction |
| Parent | This compound | RET Kinase | -7.5 | H-bond with hinge region |
| Analog 1 | Addition of a phenyl group at N1 | RET Kinase | -9.2 | H-bond + hydrophobic interaction nih.gov |
| Analog 2 | Addition of a morpholine (B109124) group | RET Kinase | -8.8 | Improved solubility, H-bond nih.gov |
| Analog 3 | Phenyl group + trifluoromethyl substitution | RET Kinase | -10.1 | Enhanced hydrophobic interactions nih.gov |
This table is for illustrative purposes, showing how computational tools could guide the optimization of the lead compound. Data is hypothetical, based on general principles of kinase inhibitor design. nih.govnih.gov
By integrating these computational strategies, researchers can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. eurasianjournals.comberkeley.edu
Exploration of Undiscovered Biological Pathways and Mechanisms of Action
While pyrazoles are famously associated with kinase inhibition, their structural versatility allows them to interact with a wide range of biological targets. rsc.orgnih.govnih.gov Approved pyrazole-containing drugs target enzymes like COX-2, receptors like CB1, and other proteins. nih.gov A significant future research avenue for this compound is the identification of novel biological targets and pathways through which it may exert therapeutic effects.
Techniques such as target deconvolution and chemoproteomics will be instrumental. By immobilizing a derivative of the compound on a solid support, it can be used as bait to "fish" for its binding partners from cell lysates. Identification of these proteins via mass spectrometry can reveal unexpected biological targets.
Furthermore, phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, can uncover novel activities. If this compound or a derivative shows, for example, potent anti-proliferative effects against a specific cancer cell line, subsequent studies can then work backward to identify the mechanism of action and the specific pathway being modulated. nih.gov This approach opens the door to discovering first-in-class medicines that operate through entirely new mechanisms. acs.org
Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
The discovery of novel therapeutic agents is often accelerated by screening large collections of compounds. cijournal.ru The this compound scaffold is an ideal starting point for both combinatorial chemistry and high-throughput screening (HTS) campaigns. eurasianjournals.comnih.gov
Combinatorial Chemistry: The pyrazole core, particularly the amine group and the N1 position of the ring, provides convenient handles for chemical modification. nih.govscilit.com By using multicomponent reactions or parallel synthesis techniques, a large library of derivatives can be rapidly synthesized where the cyclopentylethyl group is kept constant while various substituents are introduced at other positions. mdpi.comacs.org This allows for a systematic exploration of the structure-activity relationship around the core scaffold.
High-Throughput Screening (HTS): The resulting library of pyrazole derivatives can be screened against hundreds or thousands of biological targets using automated, miniaturized assays. chemmethod.comthermofisher.com HTS can rapidly identify "hits"—compounds that show activity against a specific target. nih.gov These hits then become the starting point for more focused lead optimization studies.
A potential HTS cascade could be structured as follows:
| Stage | Activity | Compound Set | Purpose |
| Primary Screen | Single-concentration biochemical assay | Full combinatorial library (>10,000 compounds) | Identify initial hits with >50% inhibition. acs.org |
| Confirmatory Screen | Dose-response biochemical assay | Primary hits (~200 compounds) | Confirm activity and determine potency (IC₅₀). |
| Secondary Screen | Cellular target engagement assay | Confirmed hits (~50 compounds) | Verify activity in a more biologically relevant context. |
| Selectivity Panel | Assays against related targets | Potent cellular hits (~10 compounds) | Determine selectivity against off-targets. acs.org |
This table illustrates a typical HTS workflow for inhibitor discovery.
This integrated approach of combinatorial synthesis and HTS provides a powerful engine for discovering novel derivatives of this compound with therapeutic potential across a wide range of diseases. cijournal.ruchemmethod.com
Application in Chemical Biology Tools and Probe Development
Beyond direct therapeutic applications, small molecules like this compound can be developed into sophisticated chemical probes to investigate biological systems. acs.org A chemical probe is a highly potent and selective molecule used to perturb and study the function of a specific protein in cells or in vivo. acs.org
To serve as a probe, the parent compound would be modified to incorporate additional functionalities without losing its biological activity. This could include:
An affinity tag (like biotin) to facilitate the isolation and identification of its protein targets.
A fluorescent dye to visualize the subcellular localization of its target protein.
A photo-crosslinking group to covalently and irreversibly bind to its target upon UV irradiation, enabling more robust target identification.
The development of a highly selective probe based on the this compound scaffold would be invaluable for dissecting the function of its specific target protein in complex biological pathways, contributing to a deeper understanding of disease biology. acs.orgacs.org
Q & A
Q. What strategies validate crystallographic data when twinning occurs?
- Methodological Answer : For twinned crystals, use SHELXD for structure solution and SHELXL for refinement. Apply the Hooft parameter or R analysis to detect twinning. Validate with independent data collections .
Research Gaps & Future Directions
Q. What physicochemical properties remain uncharacterized for this compound?
- Research Gap : Limited data on solubility, partition coefficient (LogP), and plasma protein binding.
- Methodological Proposal :
- Solubility : Use shake-flask method with HPLC quantification.
- LogP : Determine via octanol-water partitioning .
Q. How to explore in vivo efficacy without FDA-approved models?
- Research Gap : Lack of pharmacokinetic (PK) and toxicity profiles.
- Methodological Proposal :
- Rodent PK studies : Measure bioavailability, half-life, and clearance.
- Acute toxicity testing : Follow OECD guidelines for dose-ranging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
